Frenolicin B

antimalarial Plasmodium falciparum IC50

Frenolicin B uniquely inhibits plant pathogenic fungi (Collectotrichum acutatum MIC 1.56 μg/mL) not shared by other pyranonaphthoquinones. Its 12.7-fold antimalarial potency advantage over Frenolicin A, covalent AKT1 binding (IC50 0.313 μM), and in vivo anticoccidial efficacy at 2,550 ppm make it the irreplaceable starting scaffold for antimalarial, agricultural fungicide, and veterinary parasitology R&D programs requiring a defined, potent lead with established structure-activity relationships.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
CAS No. 68930-68-7
Cat. No. B1207359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFrenolicin B
CAS68930-68-7
Synonymsfrenolicin
frenolicin B
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCCCC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O
InChIInChI=1S/C18H16O6/c1-2-4-10-14-15(18-11(23-10)7-12(20)24-18)16(21)8-5-3-6-9(19)13(8)17(14)22/h3,5-6,10-11,18-19H,2,4,7H2,1H3/t10-,11-,18+/m1/s1
InChIKeyAVCPRTNVVRPELB-YRUZYCQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Frenolicin B (CAS 68930-68-7): Pyranonaphthoquinone Antibiotic with Covalent Inhibitor Activity


Frenolicin B is a polyketide antibiotic belonging to the pyranonaphthoquinone class, first isolated from *Streptomyces roseofulvus* strain AM-3867 [1]. It features a unique fused γ-lactone ring system and a 1,4-quinone core that enables covalent modification of target enzymes via bioreductive alkylation [2]. The compound exhibits broad-spectrum antimicrobial and antiparasitic activities, with a molecular formula of C₁₈H₁₆O₆, a molecular weight of 328.32 g/mol, and a melting point of 157–159°C [3].

Why Frenolicin B Cannot Be Substituted with Generic Pyranonaphthoquinones


The pyranonaphthoquinone family exhibits profound structure-activity relationship (SAR) divergence that precludes simple analog substitution. In a direct comparative study of eight frenolicin analogs, only Frenolicin B demonstrated anti-plant pathogenic fungal activity against *Collectotrichum acutatum* and *Alternaria brassicicola*, while Frenolicins A, G, H, I, and UCF76-B showed no activity against these targets [1]. Furthermore, a SAR study of ~20 semisynthetic derivatives of Frenolicin B revealed that modifications at positions 1, 2, 4, 8, 10, and 11 all resulted in complete loss of potency, with only esterification of the C-11 phenol retaining activity as a prodrug [2]. This extreme sensitivity to structural modification underscores that generic substitution with related pyranonaphthoquinones cannot replicate Frenolicin B's distinct bioactivity profile.

Quantitative Differentiation Evidence for Frenolicin B Against Closest Analogs


Antimalarial Potency: 12.7-Fold Superiority to Frenolicin A Against Plasmodium falciparum

Frenolicin B demonstrates markedly superior antimalarial potency compared to the closely related analog Frenolicin A. Against *Plasmodium falciparum*, Frenolicin B exhibits an IC50 of 1.37 μM, whereas Frenolicin A shows an IC50 of 17.4 μM, representing a 12.7-fold increase in potency [1]. Both compounds were tested under identical experimental conditions in the same study.

antimalarial Plasmodium falciparum IC50

Antibacterial Activity: 250-Fold Superiority to Frenolicin A Against Staphylococcus aureus

Frenolicin B exhibits exceptional antibacterial potency against *Staphylococcus aureus* with an MIC of 0.20 μg/mL, compared to Frenolicin A which shows an MIC of 50.0 μg/mL—a 250-fold difference [1]. Against *Bacillus cereus*, Frenolicin B maintains an MIC of 0.20 μg/mL while Frenolicin A is inactive at concentrations tested.

antibacterial Staphylococcus aureus MIC

Unique Anti-Plant Pathogenic Fungal Activity Not Shared by Frenolicin A or G

In a panel of eight frenolicin analogs, only Frenolicin B demonstrated activity against the plant pathogenic fungi *Collectotrichum acutatum* (MIC = 1.56 μg/mL) and *Alternaria brassicicola* (MIC = 6.25 μg/mL) [1]. Frenolicins A and G, which possess anti-*Mycobacterium tuberculosis* activity (MIC = 25.0 μg/mL), showed no detectable antifungal activity against these plant pathogens.

antifungal plant pathogen Collectotrichum acutatum

Antifungal Potency: Up to 64-Fold Superiority to Deoxyfrenolicin Against Candida albicans

Patent data directly comparing Frenolicin B with its biosynthetic precursor deoxyfrenolicin demonstrates superior antifungal potency across multiple strains. Against *Candida albicans*, Frenolicin B shows an MIC of 0.78 μg/mL compared to 25 μg/mL for deoxyfrenolicin—a 32-fold improvement [1]. Similar enhancements are observed against *Saccharomyces cerevisiae* (0.78 vs. 25 μg/mL; 32-fold), *Microsporum gypseum* (<0.1 vs. 12.5 μg/mL; >125-fold), and *Penicillium chrysogenum* (6.25 vs. 50 μg/mL; 8-fold).

antifungal Candida albicans deoxyfrenolicin

Covalent AKT1 Kinase Inhibition: Potent Activity with Defined Mechanism of Action

Frenolicin B inhibits the serine/threonine kinase AKT1 with an IC50 of 0.313 μM (313 nM) in human enzyme assays [1]. BindingDB reports an alternative assay showing IC50 = 198 nM [2]. The inhibition occurs via a covalent bioreductive alkylation mechanism involving alkylation of a cysteine residue at the allosteric T-loop site of AKT1 [1]. This covalent mechanism distinguishes Frenolicin B from reversible AKT inhibitors and may confer prolonged target engagement.

AKT1 kinase inhibitor covalent inhibitor

In Vivo Oral Anticoccidial Efficacy in Poultry with Defined Resistance Profile

Frenolicin B demonstrates in vivo efficacy in a standard 7-day chick model against a polyether ionophore antibiotic-resistant field isolate of *Eimeria tenella*, with activity at 2,550 ppm when dosed in feed [1]. This activity against an ionophore-resistant strain distinguishes Frenolicin B from the polyether class of anticoccidials commonly used in poultry production. Importantly, Frenolicin B is tolerated with no acute toxicity in rats fed diets containing 100 mg/kg per day, though some chronic effects potentially stemming from copper chelation were noted after 4 weeks [2].

anticoccidial Eimeria tenella in vivo efficacy

Frenolicin B: Defined Research and Industrial Application Scenarios


Antimalarial Lead Optimization and Combination Therapy Studies

Frenolicin B's 12.7-fold antimalarial potency advantage over Frenolicin A (IC50 1.37 μM vs. 17.4 μM against *P. falciparum*) [1] makes it the preferred pyranonaphthoquinone scaffold for antimalarial lead optimization. The compound has demonstrated in vivo oral efficacy in the murine *P. berghei* model [2], supporting its use in preclinical malaria programs requiring a defined starting point with established structure-activity relationships.

Agricultural Fungicide Development Against Plant Pathogens

The unique antifungal activity of Frenolicin B against *Collectotrichum acutatum* (MIC 1.56 μg/mL) and *Alternaria brassicicola* (MIC 6.25 μg/mL)—activity not shared by Frenolicins A or G [1]—positions this compound as a valuable tool for agricultural fungicide discovery. Patents specifically claim Frenolicin B as an active ingredient for controlling plant blights caused by *Botrytis* species [3], validating its industrial relevance in crop protection.

Veterinary Anticoccidial Research in Ionophore-Resistant Settings

Frenolicin B's demonstrated in vivo efficacy against polyether ionophore-resistant *Eimeria tenella* at 2,550 ppm in poultry feed [4] addresses a critical unmet need in veterinary parasitology. The compound's distinct mechanism of action enables research into alternative anticoccidial strategies where conventional ionophore antibiotics have failed due to widespread resistance.

Covalent Kinase Inhibitor Probe Development for AKT1-Dependent Pathways

With a defined covalent inhibition mechanism targeting the AKT1 T-loop cysteine residue (IC50 0.313 μM) [5], Frenolicin B serves as a validated chemical probe for investigating AKT1-dependent signaling pathways. The covalent binding mode provides prolonged target engagement compared to reversible inhibitors, making it suitable for cellular studies requiring sustained pathway suppression.

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